molecular formula C11H20ClNO B585331 5-Chloro-N-cyclohexylpentanamide-d11 CAS No. 1073608-18-0

5-Chloro-N-cyclohexylpentanamide-d11

Cat. No.: B585331
CAS No.: 1073608-18-0
M. Wt: 228.804
InChI Key: OBOBOCFRZMDIDG-BMWRUFNQSA-N
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Description

5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated analog of 5-Chloro-N-cyclohexylpentanamide. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C11H9D11ClNO, and it has a molecular weight of 228.80 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 typically involves the deuteration of 5-Chloro-N-cyclohexylpentanamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the extent of deuteration and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclohexylpentanamide-d11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-cyclohexylpentanamide-d11 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Proteomics Research: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.

    Metabolic Studies: Employed in tracing metabolic pathways and studying the kinetics of biochemical reactions.

    Pharmaceutical Research: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Environmental Analysis: Used in the analysis of environmental samples to trace the fate and transport of pollutants

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclohexylpentanamide-d11 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but serves as a tracer or internal standard in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-cyclohexylpentanamide: The non-deuterated analog of 5-Chloro-N-cyclohexylpentanamide-d11.

    5-Chloro-N-cyclohexylvaleramide: A similar compound with a slightly different structure.

    N-Cyclohexylvaleramide: Another related compound without the chlorine atom

Uniqueness

This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical applications, such as improved accuracy in quantification and the ability to trace metabolic pathways without interference from endogenous compounds .

Properties

IUPAC Name

5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBOCFRZMDIDG-BMWRUFNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)CCCCCl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727170
Record name 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073608-18-0
Record name 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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